1-{2-[benzyl(methyl)amino]ethyl}-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is also known as PRL-8-53, a nootropic substituted phenethylamine . It was first synthesized by medical chemistry professor Nikolaus Hansl at Creighton University in the 1970s . It has been shown to act as a hypermnesic drug in humans .
Molecular Structure Analysis
The IUPAC name for PRL-8-53 is Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate . The molecular formula is C18H21NO2 and the molar mass is 283.371 g·mol −1 .Wirkmechanismus
Target of Action
The compound, also known as PRL-8-53 , is a nootropic substituted phenethylamine .
Mode of Action
The exact mechanism of action of PRL-8-53 remains unknown . It is suggested that PRL-8-53 interacts with its targets, leading to enhanced cognitive function, particularly in memory recall .
Biochemical Pathways
Its potential cholinergic properties suggest it may influence the cholinergic system, which plays a crucial role in memory and cognition . Its ability to potentiate dopamine and partially inhibit serotonin also implies it may affect dopaminergic and serotonergic pathways .
Pharmacokinetics
It is known to be relatively non-toxic, with an oral ld50 in mice of 860 mg/kg, indicating a high therapeutic index . Doses above 8 mg/kg have brief hypotensive effects in canines .
Result of Action
The primary result of PRL-8-53’s action is its potential nootropic effect, particularly its hypermnesic (enhanced memory) effects in humans . In a single double-blind trial exploring the effects of PRL-8-53 in 47 healthy volunteers on various cognitive tasks, overall improvements in recollection differed between subject groups when compared to their respective placebo scores .
Action Environment
As with any drug, factors such as the individual’s health status, age, diet, and concomitant medications can potentially influence its efficacy and safety .
Safety and Hazards
PRL-8-53 is relatively non-toxic, with an oral LD 50 in mice of 860 mg/kg, giving the drug a high therapeutic index . Doses above 8 mg/kg have brief hypotensive effects in canines . High doses depress motor activity in the rat and mouse, with the ED 50 for a 50% reduction in motor activity of mice at 160 mg/kg .
Zukünftige Richtungen
The development of PRL-8-53 was halted for reasons that remain uncertain . It did not exhibit obvious side effects that would warrant discontinuation in animals or in its single human trial . Future research could focus on understanding its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-[2-[benzyl(methyl)amino]ethyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c1-26(15-17-7-5-4-6-8-17)12-11-24-23(29)25-18-13-22(28)27(16-18)19-9-10-20(30-2)21(14-19)31-3/h4-10,14,18H,11-13,15-16H2,1-3H3,(H2,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQJWZXEVVJGLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.